

Benchmarking BMS-986141: A Comparative Analysis Against Standard of Care Antithrombotics

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Compound of Interest		
Compound Name:	BMS-986141	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Protease-Activated Receptor-4 (PAR-4) antagonist, **BMS-986141**, with established standard of care antithrombotic agents. The information is compiled from preclinical and clinical trial data to support an evidence-based evaluation of its performance. Despite showing promise in early clinical development, it is important to note that the clinical development of **BMS-986141** was discontinued by Bristol Myers Squibb for reasons that have not been publicly disclosed.[1]

Executive Summary

BMS-986141 is a potent and selective, orally active antagonist of PAR-4, a key receptor involved in the late stages of thrombin-mediated platelet aggregation.[2][3][4] Preclinical and early-phase clinical studies suggested a favorable profile for BMS-986141, demonstrating robust antithrombotic activity with a potentially lower bleeding risk compared to some standard of care agents.[2][3][4] A Phase 2a clinical trial demonstrated its ability to provide additional antithrombotic effects when added to existing antiplatelet therapies in patients with stable coronary artery disease. However, a Phase 2 trial in patients who recently had a stroke or transient ischemic attack was terminated, and the outcome data were not analyzed.[1] This guide will present the available data in a structured format to allow for a comprehensive assessment of BMS-986141's performance profile.





Data Presentation

Table 1: Preclinical Efficacy and Bleeding Profile of

BMS-986141 vs. Standard of Care

Parameter	BMS-986141	Aspirin	Clopidogrel
Thrombus Weight Reduction	88% (at 0.5 mg/kg)[1]	Not directly compared	Not directly compared in the same study
Bleeding Time Increase (vs. control)	1.2-fold (at 0.5 mg/kg) [1]	2.2-fold[1]	8-fold[1]
Bleeding Time Increase (in combination with Aspirin)	2.6 to 3-fold[1]	N/A	Not reported

Data from electrolytic carotid artery thrombosis (ECAT) and mesenteric artery bleeding models in cynomolgus monkeys.

Table 2: Pharmacodynamic Profile of BMS-986141 in Healthy Volunteers (Phase 1 Study - NCT02341638)

Inhibition of PAR4-induced Effect on PAR1-induced **Dose Platelet Aggregation Platelet Aggregation** Single Ascending Dose (SAD) ≥80% inhibition through ≥24 75 mg and 150 mg No effect[5][6] hours post-dose[5][6] Multiple Ascending Dose (MAD) Complete inhibition through 24 ≥10 mg No effect[5][6] hours[5][6]



Table 3: Additive Antithrombotic Effect of BMS-986141 in Patients with Stable Coronary Artery Disease (Phase 2a

Study - NCT05093790)

Treatment Arm	Reduction in Ex Vivo Thrombus Area (High Shear)
Healthy Volunteers + BMS-986141 (4mg)	-21% (P=0.001)
Ticagrelor (90 mg BID) + BMS-986141 (4mg)	-28% (P=0.001)
Aspirin (75 mg QD) + BMS-986141 (4mg)	-23% (P=0.018)
Ticagrelor + Aspirin + BMS-986141 (4mg)	-24% (P≤0.001)

Experimental Protocols Preclinical Electrolytic Carotid Artery Thrombosis

(ECAT) Model in Cynomolgus Monkeys

- Objective: To assess the antithrombotic efficacy of BMS-986141.
- Methodology: An electrolytic current was applied to the carotid artery of anesthetized cynomolgus monkeys to induce thrombus formation. BMS-986141 was administered orally at doses of 0.05, 0.1, and 0.5 mg/kg. The primary endpoint was the weight of the resulting thrombus.
- Results: BMS-986141 demonstrated a dose-dependent reduction in thrombus weight, with an 88% reduction at the 0.5 mg/kg dose.[1]

Preclinical Mesenteric Artery Bleeding Time Model in Cynomolgus Monkeys

- Objective: To evaluate the bleeding risk associated with BMS-986141 compared to standard
 of care antithrombotics.
- Methodology: Following oral administration of BMS-986141 (0.5 mg/kg), aspirin, or clopidogrel, a standardized incision was made in a mesenteric artery of anesthetized



cynomolgus monkeys. The time until cessation of bleeding was measured.

Results: BMS-986141 was associated with a 1.2-fold increase in bleeding time, which was
less than the 2.2-fold increase observed with aspirin and significantly lower than the 8-fold
increase with clopidogrel.[1]

Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending-Dose Study in Healthy Participants (NCT02341638)

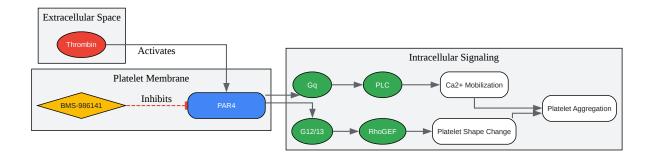
- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986141.
- Methodology: Healthy volunteers received single ascending oral doses (SAD) or multiple
 ascending oral doses (MAD) of BMS-986141 or placebo. Platelet aggregation in response to
 PAR4 agonist peptide (AP) and PAR1-AP was measured ex vivo at various time points.
- Results: BMS-986141 was well-tolerated and demonstrated dose-proportional
 pharmacokinetics. It selectively inhibited PAR4-AP-induced platelet aggregation in a doseand concentration-dependent manner, with no effect on PAR1-AP-induced aggregation. [5][6]

Phase 2a, Open-Label, 4-Arm, Single-Center Study in Patients with Stable Coronary Artery Disease (NCT05093790)

- Objective: To determine the additive antithrombotic effects of BMS-986141 in patients receiving standard of care antiplatelet therapy.
- Methodology: Forty-five patients with stable coronary heart disease on ticagrelor, aspirin, or both, and 10 healthy volunteers received a single 4 mg oral dose of BMS-986141. Ex vivo thrombus formation under high and low shear stress was measured before and at 2 and 24 hours after administration. Platelet aggregation and activation markers were also assessed.
- Results: **BMS-986141** significantly reduced ex vivo thrombus formation under high shear conditions on top of standard antiplatelet therapy. It demonstrated highly selective inhibition of PAR4-AP—induced platelet aggregation and activation.



Mandatory Visualization Signaling Pathway of PAR-4 and Inhibition by BMS986141

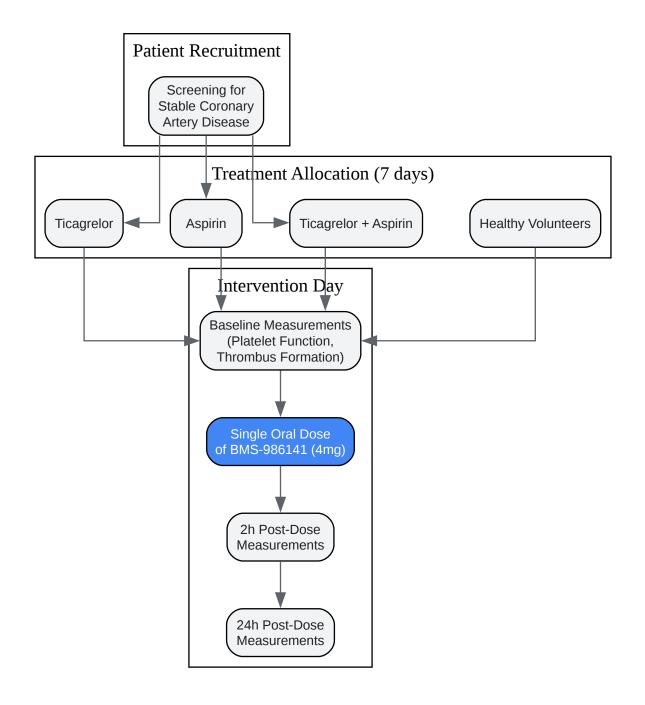


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Caption: PAR-4 signaling cascade in platelets and the inhibitory action of BMS-986141.

Experimental Workflow for the Phase 2a Study (NCT05093790)





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Caption: Workflow of the Phase 2a clinical trial evaluating BMS-986141.

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